3-hydroxy-5-(4-isopropylphenyl)-4-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-15(2)18-7-9-19(10-8-18)22-21(23(28)20-11-6-16(3)31-20)24(29)25(30)27(22)14-17-5-4-12-26-13-17/h4-13,15,22,29H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZXDOXTNCCPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)C)CC4=CN=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439947-70-3 | |
| Record name | 3-HYDROXY-5-(4-ISOPROPYLPHENYL)-4-(5-METHYL-2-FUROYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-hydroxy-5-(4-isopropylphenyl)-4-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by several functional groups, including a pyrrolidine ring, a furan moiety, and a pyridine derivative. The structural complexity suggests potential interactions with various biological targets.
The proposed mechanisms of action for this compound involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : Interaction with various receptors may result in downstream signaling effects, influencing cell proliferation and apoptosis.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential radical scavenging capabilities, which can mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, leading to reduced proliferation.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been reported as pathways through which the compound induces apoptosis .
Antimicrobial Effects
Preliminary studies suggest that the compound possesses antimicrobial properties against various pathogens. Its efficacy was evaluated using standard disc diffusion methods, showing inhibition zones against both Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in several models:
- Cytokine Modulation : It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Cancer Cell Lines :
- A study investigated the effects of the compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability and induction of apoptosis through mitochondrial pathways.
- Antimicrobial Activity Assessment :
- Inflammation Model :
Data Summary
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant biological activities. The specific biological activities of 3-hydroxy-5-(4-isopropylphenyl)-4-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one include:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolones can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.
- Modulation of Enzyme Activity : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies may involve:
- Binding Affinity Assays : Determining how well the compound binds to specific protein targets.
- In Vitro Studies : Evaluating the compound's effects on cell lines to assess its therapeutic potential.
- Mechanistic Studies : Investigating the biochemical pathways influenced by the compound.
Case Studies and Research Findings
Several studies have explored the potential applications of compounds related to this compound:
- Anticancer Research : A study demonstrated that pyrrolone derivatives exhibited cytotoxic effects on breast cancer cell lines through apoptosis induction.
- Antimicrobial Efficacy : Research indicated that similar compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Enzyme Modulation Studies : Experiments revealed that certain derivatives could inhibit specific enzymes involved in drug metabolism, suggesting potential for drug-drug interaction studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
